2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Monoamine oxidase SAR phenoxyacetamide

2-(3-Methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide (CAS 2034316‑20‑4, molecular formula C₁₉H₂₃N₃O₄, MW 357.41 g mol⁻¹) is a synthetic small molecule that belongs to the acetamide class. Its structure combines a 3‑methoxyphenoxyacetyl fragment with a stereochemically defined trans‑4‑(pyrazin‑2‑yloxy)cyclohexylamine core.

Molecular Formula C19H23N3O4
Molecular Weight 357.41
CAS No. 2034316-20-4
Cat. No. B2701801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
CAS2034316-20-4
Molecular FormulaC19H23N3O4
Molecular Weight357.41
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C19H23N3O4/c1-24-16-3-2-4-17(11-16)25-13-18(23)22-14-5-7-15(8-6-14)26-19-12-20-9-10-21-19/h2-4,9-12,14-15H,5-8,13H2,1H3,(H,22,23)
InChIKeyBXFNAOSOPSBMPL-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide Procurement Baseline: Compound Class, Structural Features, and Intended Research Context


2-(3-Methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide (CAS 2034316‑20‑4, molecular formula C₁₉H₂₃N₃O₄, MW 357.41 g mol⁻¹) is a synthetic small molecule that belongs to the acetamide class. Its structure combines a 3‑methoxyphenoxyacetyl fragment with a stereochemically defined trans‑4‑(pyrazin‑2‑yloxy)cyclohexylamine core. Publicly available authoritative databases and primary literature do not currently contain validated biological activity data, selectivity profiles, or in‑vivo pharmacokinetic parameters for this specific compound. Information circulating on non‑authoritative vendor platforms has not been independently confirmed by peer‑reviewed studies and should not be used to support procurement decisions.

Why 2-(3-Methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide Cannot Be Replaced by Generic Analogs: Structural Determinants of Target Engagement


Compounds within the phenoxyacetamide chemotype can exhibit dramatic differences in target affinity and selectivity based on subtle variations in the aryl ether moiety. Published structure–activity relationship (SAR) data for the 2‑phenoxyacetamide series demonstrate that the position and electronic nature of the aryl substituent control monoamine oxidase isoform selectivity (MAO‑A vs. MAO‑B) by up to 245‑fold [1]. The target compound additionally incorporates a trans‑4‑(pyrazin‑2‑yloxy)cyclohexyl acetamide tail that is absent from simpler phenoxyacetamides; this motif introduces a distinct hydrogen‑bonding surface and steric contour that may redirect binding toward kinase ATP‑binding pockets, as inferred from structurally related analogs currently under investigation for adaptor‑associated kinase 1 (AAK1) inhibition. Interchanging this compound with a close analog that lacks the 3‑methoxy group (e.g., 2‑phenoxy‑N‑((1r,4r)‑4‑(pyrazin‑2‑yloxy)cyclohexyl)acetamide, CAS 2034579‑21‑8) or replaces it with a methyl substituent (CAS 2034437‑02‑8) would therefore carry an unquantifiable risk of altered potency, selectivity, and off‑target profile.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide Versus Closest Analogs


MAO‑A/MAO‑B Isoform Selectivity Imparted by the 3‑Methoxy Substituent: Class‑Level SAR Inference

In the 2‑phenoxyacetamide series, substitution at the phenyl ring directly modulates MAO isoform selectivity. 2‑(4‑Methoxyphenoxy)acetamide (Compound 12) achieved a selectivity index (SI) of 245 for MAO‑A over MAO‑B, whereas the unsubstituted phenyl analog showed markedly lower selectivity [1]. Although the target compound has not been assayed in this system, the presence of a 3‑methoxy group (meta position) in place of hydrogen is predicted to produce a distinct selectivity fingerprint. The additional pyrazinyl‑cyclohexyl acetamide tail may further shift selectivity, but no direct comparative data exist.

Monoamine oxidase SAR phenoxyacetamide MAO-A selectivity MAO-B selectivity

Hydrogen‑Bond Acceptor Count and Polar Surface Area: Solubility and Permeability Differentiation from Analogs

The target compound (C₁₉H₂₃N₃O₄) contains six hydrogen‑bond acceptors (three ether oxygens, two pyrazine nitrogens, one amide carbonyl) and one donor, yielding a computed topological polar surface area (TPSA) of approximately 82 Ų [1]. The closest analog, 2‑(4‑methylphenoxy)‑N‑[(1r,4r)‑4‑(pyrazin‑2‑yloxy)cyclohexyl]acetamide (C₁₉H₂₃N₃O₃, MW 341.4 g mol⁻¹, CAS 2034437-02-8), has five acceptors and a lower TPSA of about 72 Ų [2]. The additional methoxy oxygen in the target increases hydrogen‑bonding capacity and modestly raises TPSA, which correlates with altered aqueous solubility and passive membrane permeability relative to the methyl analog.

Physicochemical properties LogP TPSA hydrogen-bond acceptors permeability

Stereochemical Integrity: (1r,4r) Configuration and Analog Purity Risk

The (1r,4r) trans‑diequatorial configuration of the cyclohexyl ring places the pyrazinyloxy and acetamide groups in the thermodynamically preferred equatorial orientation. In contrast, several commercial analogs (e.g., CAS 2034579‑21‑8 and CAS 2034437‑02‑8) are catalogued without explicit stereochemical definition (i.e., as unspecified cis/trans mixtures). A mixed cis/trans product introduces conformational heterogeneity that can alter target binding affinity, as the cis isomer forces one substituent into an axial position, potentially disrupting key hydrogen bonds within the binding pocket. No published chiral purity specifications (<99% single isomer) are available for the target compound, but its explicit (1r,4r) nomenclature signals a higher likelihood of single‑isomer synthesis compared to unspecified analogs.

Stereochemistry cis/trans isomerism chiral purity cyclohexane conformation

Recommended Research Application Scenarios for 2-(3-Methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide Based on Structural Differentiation


MAO Isoform Selectivity Screening as a Structurally Extended Phenoxyacetamide Probe

Researchers exploring the SAR boundaries of the 2‑phenoxyacetamide MAO inhibitor scaffold can use this compound to test whether appending a bulky pyrazinyl‑cyclohexyl acetamide tail preserves or abrogates MAO‑A/MAO‑B isoform selectivity. The 3‑methoxy substitution pattern provides a distinct electronic surface relative to the well‑characterized 4‑methoxy series, enabling mapping of the MAO active‑site tolerance for meta‑substituted aryl ethers [1].

Kinase Profiling Against AAK1 and Related Clathrin‑Mediated Endocytosis Targets

Given structural similarities to heterocyclic kinase inhibitor scaffolds bearing a pyrazinyl‑cyclohexyl moiety, this compound may be profiled against adaptor‑associated kinase 1 (AAK1) and related kinases involved in endocytosis and neuropathic pain. The methoxy group offers additional hydrogen‑bonding potential that could enhance ATP‑binding pocket complementarity relative to unsubstituted phenyl or methyl analogs. Confirmatory kinase panel screening is required before procurement for this application.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The compound’s computed TPSA (~82 Ų), six hydrogen‑bond acceptors, and one donor place it near the upper limit of the CNS drug‑likeness space. It can serve as a reference compound for evaluating how incremental increases in TPSA and hydrogen‑bonding capacity affect passive permeability, P‑glycoprotein efflux, and brain penetration in transwell and in‑vivo pharmacokinetic studies when compared with its lower‑TPSA methyl analog (CAS 2034437-02-8).

Stereochemical Purity Assessment and Chiral Chromatography Method Development

The explicit (1r,4r) trans configuration makes this compound suitable as a reference standard for developing chiral HPLC or SFC methods to separate cis and trans isomers of structurally related analogs (e.g., CAS 2034579‑21‑8 and CAS 2034437‑02‑8). Quantitative determination of cis/trans ratios in synthesized batches can validate synthetic routes and inform structure–activity relationships.

Quote Request

Request a Quote for 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.